molecular formula C24H26N2O3 B12211355 (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12211355
M. Wt: 390.5 g/mol
InChI Key: LTCZIJNKNFYTOJ-XKZIYDEJSA-N
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Description

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Group: This step often involves coupling reactions, such as the Fischer indole synthesis.

    Functional Group Modifications: The hydroxyl and dipropylamino groups are introduced through selective functionalization reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent to optimize each step.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indole or benzofuran rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified indole or benzofuran derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activities.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one stands out due to its complex structure, which combines a benzofuran core with an indole group and various functional groups

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C24H26N2O3/c1-3-11-26(12-4-2)15-19-21(27)10-9-18-23(28)22(29-24(18)19)13-16-14-25-20-8-6-5-7-17(16)20/h5-10,13-14,25,27H,3-4,11-12,15H2,1-2H3/b22-13-

InChI Key

LTCZIJNKNFYTOJ-XKZIYDEJSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O

Origin of Product

United States

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